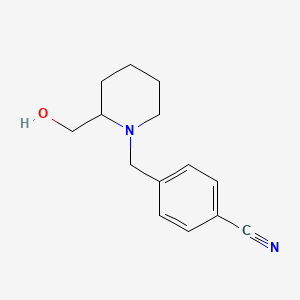

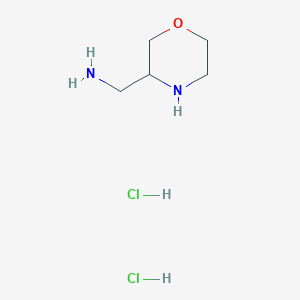

![molecular formula C12H10ClN3OS B2476007 6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide CAS No. 866143-46-6](/img/structure/B2476007.png)

6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

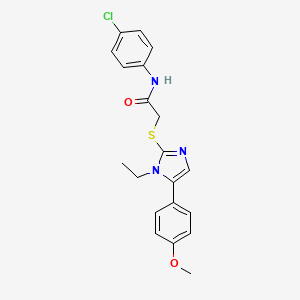

“6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide” is a chemical compound with the molecular formula C12H8ClNOS . It has a molecular weight of 249.72 . The compound is related to “6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde”, which is used in proteomics research .

Molecular Structure Analysis

The InChI code for “6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde” is 1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications

Synthesis and Antimicrobial Activity

- The synthesis of related compounds has been explored for their antimicrobial properties. For instance, the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral and Cytotoxic Activities

- Some derivatives, including pyrazole- and isoxazole-based heterocycles, have been synthesized and tested for their anti-HSV-1 (Herpes simplex virus type 1) and cytotoxic activities. Compound 19, for instance, reduced the number of viral plaques of HSV-1 by 69%, indicating significant antiviral potential (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Vibrational Spectroscopy and Molecular Analysis

- Vibrational spectroscopic techniques, such as Raman and Fourier-transform infrared spectroscopy, have been used to characterize the molecular structure and stability of similar compounds, providing insight into their potential pharmacokinetic properties and interaction mechanisms (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial and Enzyme Inhibition Screening

- Novel derivatives have been synthesized and evaluated for their antimicrobial and enzyme inhibition activities. This research contributes to the development of new therapeutic agents with potential applications in treating microbial infections and diseases related to enzyme dysregulation (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Shah, Ahmad, & Afzal, 2015).

Molecular Docking and Pharmacological Evaluation

- The synthesis and pharmacological evaluation of N-substituted derivatives have been carried out, with some compounds showing promising antibacterial activity against various bacterial strains. Molecular docking studies have further elucidated the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective therapeutic agents (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

properties

IUPAC Name |

6-(4-chlorophenyl)sulfanylpyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(17)16-14/h1-7H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIFHMUJBKTELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)

![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)

![Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475933.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)